4-Oxo-4H-pyran-3-yl octadecanoate
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Overview
Description
4-Oxo-4H-pyran-3-yl octadecanoate is a chemical compound with the molecular formula C23H38O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyran-3-yl octadecanoate typically involves the esterification of octadecanoic acid with 4-oxo-4H-pyran-3-ol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyran-3-yl octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of substituted pyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-4H-pyran-3-yl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants
Mechanism of Action
The mechanism of action of 4-Oxo-4H-pyran-3-yl octadecanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyran-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ester group.
4-Oxo-4H-pyran-3-yl acetate: An ester derivative with a shorter alkyl chain compared to octadecanoate.
Uniqueness
4-Oxo-4H-pyran-3-yl octadecanoate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
82765-87-5 |
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Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4-oxopyran-3-yl) octadecanoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(25)27-22-20-26-19-18-21(22)24/h18-20H,2-17H2,1H3 |
InChI Key |
WAHCHCNCRGZINV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=COC=CC1=O |
Origin of Product |
United States |
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